2-(4-Fluoropyridin-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(4-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 |
InChI Key |
QSFQZAMLCSHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Fluoropyridin 2 Yl Propan 2 Ol
Retrosynthetic Analysis Approaches for 2-(4-Fluoropyridin-2-yl)propan-2-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. researchgate.netamazonaws.com For this compound, the most logical disconnection is the C2-C bond between the pyridine (B92270) ring and the tertiary carbon of the propan-2-ol group.
This primary disconnection suggests a nucleophilic addition to a carbonyl compound. This leads to two principal synthons: a 4-fluoropyridin-2-yl anion equivalent and an acetone (B3395972) electrophile (or their synthetic equivalents). The 4-fluoropyridin-2-yl anion can be realized through organometallic reagents such as a Grignard reagent (2-magnesyl-4-fluoropyridine) or an organolithium reagent (2-lithio-4-fluoropyridine). These can be generated from a corresponding 2-halo-4-fluoropyridine, such as 2-bromo- or 2-chloro-4-fluoropyridine (B1362352).
An alternative, though less common, disconnection could involve breaking the C-O bond of the alcohol. However, this pathway is generally less efficient for tertiary alcohols of this type. Therefore, the strategy focusing on the C-C bond formation is the most synthetically viable.
Classical Synthetic Routes to this compound
Classical organometallic chemistry provides robust and well-established methods for the synthesis of tertiary alcohols from heterocyclic precursors.
The Grignard reaction is a cornerstone of C-C bond formation. In this context, it involves the reaction of a 4-fluoropyridin-2-ylmagnesium halide with acetone. The required Grignard reagent can be prepared from 2-bromo- or 2-chloro-4-fluoropyridine via either direct reaction with magnesium metal or, more commonly, through a halogen-metal exchange with a commercial Grignard reagent like isopropylmagnesium chloride. nih.govepo.org The subsequent addition of the pyridyl Grignard to acetone, followed by an aqueous workup, yields the target tertiary alcohol.
Table 1: Proposed Grignard Reagent-Mediated Synthesis
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 2-Bromo-4-fluoropyridine (B1291336) | Isopropylmagnesium chloride, THF | 4-Fluoropyridin-2-ylmagnesium chloride |
| 2 | 4-Fluoropyridin-2-ylmagnesium chloride | Acetone, THF | Intermediate alkoxide |
Care must be taken to control the reaction temperature, as Grignard reagents can be highly reactive.
Organolithium reagents are powerful nucleophiles and strong bases, often exhibiting higher reactivity than their Grignard counterparts. wikipedia.orgthieme-connect.de The synthesis using an organolithium intermediate would involve a lithium-halogen exchange between a 2-halo-4-fluoropyridine (e.g., 2-bromo-4-fluoropyridine) and an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net The resulting 2-lithio-4-fluoropyridine is then reacted in situ with acetone to form the lithium alkoxide, which upon quenching provides this compound.
Table 2: Proposed Organolithium-Mediated Synthesis
| Step | Reactant | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Bromo-4-fluoropyridine | n-Butyllithium | THF, -78 °C | 2-Lithio-4-fluoropyridine |
| 2 | 2-Lithio-4-fluoropyridine | Acetone | THF, -78 °C to rt | Lithium 2-(4-fluoropyridin-2-yl)propan-2-olate |
The high reactivity of organolithium reagents necessitates strict anhydrous conditions and an inert atmosphere. thieme-connect.de
The success of the Grignard and organolithium routes hinges on the availability of a suitable precursor, namely a 2-halo-4-fluoropyridine. These starting materials are not always commercially available and may require a multi-step synthesis. For instance, 2-amino-4-fluoropyridine (B1287999) can be synthesized from 2-amino-4-chloropyridine (B16104) via a nucleophilic aromatic substitution (Halex reaction) with a fluoride (B91410) source. chemicalbook.com The amino group could then be converted to a bromine via a Sandmeyer-type reaction to yield 2-bromo-4-fluoropyridine. Alternatively, synthetic routes starting from materials like 2-pyridine carboxylic acid have been developed to produce fluorinated pyridines. google.com
A plausible sequence could be:
Synthesis of 2-amino-4-fluoropyridine from a precursor like 2-amino-4-chloropyridine. chemicalbook.com
Diazotization of the amino group followed by bromination (Sandmeyer reaction) to yield 2-bromo-4-fluoropyridine.
Execution of the Grignard or organolithium reaction with acetone as described above.
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance.
Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds in heterocyclic chemistry. mdpi.commdpi.com A transition metal-catalyzed cross-coupling reaction, such as a Kumada coupling, could be employed. This would involve reacting the Grignard reagent, 4-fluoropyridin-2-ylmagnesium halide, with a 2-halopyridine in the presence of a palladium catalyst like Pd(dppf)Cl₂. epo.orggoogle.com While this is typically used to couple two aryl groups, the principle can be adapted.
A more direct catalytic approach for the synthesis of the target molecule itself is less common. However, catalysis plays a crucial role in synthesizing the necessary precursors. For example, palladium-catalyzed fluorination reactions are an active area of research for introducing fluorine atoms onto aromatic rings with high regioselectivity. nih.gov A catalytic process could involve the C-H activation of 4-fluoropyridine (B1266222) at the C2 position, followed by coupling, but this remains a significant synthetic challenge.
A more practical application of transition metal catalysis in this synthesis is in a Kumada-style coupling. This involves the reaction between a Grignard reagent and an organic halide, which can be extended to couple a pyridyl Grignard with a suitable electrophile.
Table 3: Proposed Transition Metal-Catalyzed Cross-Coupling for a Precursor
| Reaction Type | Substrates | Catalyst | Product |
|---|
This example illustrates the power of palladium catalysis in coupling pyridine rings, a principle that underpins the synthesis of complex heterocyclic systems. epo.org While not a direct synthesis of the final alcohol, such catalytic methods are vital for constructing the core heterocyclic structures needed as starting materials.
Organocatalytic Strategies for this compound
The asymmetric synthesis of tertiary alcohols is a significant area of research in organic chemistry, and organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For the synthesis of this compound, a potential organocatalytic approach would involve the addition of a methyl group to a precursor, 2-acetyl-4-fluoropyridine.
One of the most well-established classes of organocatalysts for such transformations is proline and its derivatives. mdpi.comnih.gov These catalysts can activate carbonyl compounds towards nucleophilic attack through the formation of an enamine or an iminium ion intermediate. In a hypothetical scenario, an organocatalyst could be employed to facilitate the enantioselective addition of a methyl nucleophile to the ketone.
Another plausible organocatalytic strategy could involve a Reformatsky-type reaction. In this case, an organocatalyst could mediate the reaction between 2-acetyl-4-fluoropyridine and a suitable methylating agent. Chiral phosphines or N-oxides derived from natural products could potentially catalyze this transformation, offering a metal-free alternative to traditional methods.
The development of an effective organocatalytic process would require screening a library of catalysts to identify one that provides both high conversion and high enantiomeric excess. Key considerations would include the catalyst loading, the nature of the solvent, and the reaction temperature.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The synthesis of this compound can be approached through various classical organic reactions, with the Grignard reaction being a primary candidate. This would involve the reaction of a suitable 4-fluoropyridine derivative, such as methyl 4-fluoropicolinate, with a methylmagnesium halide. The optimization of such a reaction is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts.
Several key parameters would need to be systematically varied to determine the optimal reaction conditions. These include the choice of solvent, reaction temperature, the stoichiometry of the Grignard reagent, and the reaction time. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are standard for Grignard reactions, but their influence on the reaction rate and selectivity would need to be evaluated.
The temperature is another critical factor. Grignard additions are typically performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions. A temperature profile study would be necessary to find the sweet spot between a reasonable reaction rate and high selectivity. The molar equivalents of the Grignard reagent are also a key variable; an excess is often required to drive the reaction to completion, but too large an excess can lead to the formation of impurities.
A design of experiments (DoE) approach could be efficiently employed to explore the interplay between these variables and identify the optimal conditions with a minimal number of experiments.
Below is an interactive table illustrating a hypothetical optimization of the Grignard reaction for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | MeMgBr (equiv.) | Time (h) | Yield (%) |
| 1 | THF | -78 | 2.2 | 2 | 65 |
| 2 | THF | -40 | 2.2 | 2 | 78 |
| 3 | THF | 0 | 2.2 | 1 | 72 (with impurities) |
| 4 | Diethyl Ether | -78 | 2.2 | 2 | 60 |
| 5 | THF | -40 | 3.0 | 2 | 85 |
| 6 | THF | -40 | 3.0 | 4 | 86 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical manufacturing. The synthesis of this compound can be made more sustainable by considering these principles at each step of the process.
One key aspect is the use of greener solvents. While traditional syntheses may rely on hazardous solvents, a greener approach would explore the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even solvent-free conditions if feasible.
Energy efficiency is another important consideration. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process.
Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. A synthetic route with high atom economy will generate less waste. Catalytic methods, including organocatalysis, are inherently more atom-economical than stoichiometric reactions.
The following table provides a conceptual comparison between a traditional and a greener synthetic approach for this compound.
| Principle | Traditional Approach | Greener Approach |
| Solvent | Dichloromethane, THF | 2-MeTHF, Water, or solvent-free |
| Catalyst | Stoichiometric strong base | Catalytic amount of a recyclable organocatalyst |
| Energy | Conventional heating for several hours | Microwave irradiation for minutes |
| Atom Economy | Lower, due to the use of stoichiometric reagents | Higher, due to the use of catalytic methods |
| Waste | Generation of significant solvent and reagent waste | Minimized waste generation |
By systematically applying these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Structural Elucidation and Advanced Characterization Techniques for 2 4 Fluoropyridin 2 Yl Propan 2 Ol
Spectroscopic Analysis Methodologies for 2-(4-Fluoropyridin-2-yl)propan-2-ol Structure Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the connectivity, functional groups, and molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques, would be required for full structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups of the propan-2-ol moiety are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons on the pyridine (B92270) ring will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, the two methyl carbons of the propan-2-ol group are expected to be equivalent, giving rise to a single signal. docbrown.info The quaternary carbon of the propan-2-ol group will also produce a distinct signal. The carbon atoms of the pyridine ring will show signals in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorinated compounds. A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift and coupling patterns in the ¹⁹F spectrum will confirm the position of the fluorine atom on the pyridine ring.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between the pyridine protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the pyridine ring signals.
Predicted ¹H and ¹³C NMR data for the constituent parts of the molecule are presented in the tables below. The actual chemical shifts for this compound will be a combination of these, with some deviation due to the combined electronic effects.
| Propan-2-ol Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₃ | ~1.2 (singlet, 6H) | ~25 |
| -C(OH)- | ~4.0 (septet, 1H, in propan-2-ol) | ~64 |
| -OH | Variable (broad singlet, 1H) | - |
| 4-Fluoropyridine (B1266222) Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-2, H-6 | ~8.4 (doublet of doublets) | C-2, C-6: ~150 (doublet) |
| H-3, H-5 | ~7.1 (doublet of doublets) | C-3, C-5: ~110 (doublet) |
| - | - | C-4: ~165 (large doublet due to C-F coupling) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations from the methyl groups will be observed around 2850-3000 cm⁻¹. docbrown.info
The presence of the 4-fluoropyridine ring will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol will likely appear in the 1100-1200 cm⁻¹ range. The region below 1000 cm⁻¹ is the fingerprint region, which contains a complex pattern of absorptions unique to the molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkyl) | 2850-3000 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=C, C=N Stretch (Aromatic) | 1400-1600 |
| C-F Stretch | 1200-1300 |
| C-O Stretch (Tertiary Alcohol) | 1100-1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
For this compound (C₈H₁₀FNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 155.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a methyl group (CH₃•, mass 15) to form a stable tertiary carbocation, resulting in a significant peak at [M-15]⁺. Another prominent fragmentation pathway would be the loss of a water molecule (H₂O, mass 18) from the molecular ion, leading to a peak at [M-18]⁺. Cleavage of the bond between the pyridine ring and the propan-2-ol group could also occur. The base peak in the spectrum of the related propan-2-ol is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. docbrown.info
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₈H₁₀FNO]⁺ | ~155 |
| [M-CH₃]⁺ | [C₇H₇FNO]⁺ | ~140 |
| [M-H₂O]⁺ | [C₈H₈FN]⁺ | ~137 |
| [C₅H₄FN]⁺ | 4-Fluoropyridinyl cation | 97 |
| [C₃H₇O]⁺ | Propan-2-ol cation | 59 |
Advanced Chiroptical Spectroscopies for Enantiomeric Purity Assessment of this compound (if applicable)
The structure of this compound contains a chiral center at the carbon atom of the pyridine ring that is bonded to the propan-2-ol substituent. Therefore, this compound can exist as a pair of enantiomers. Advanced chiroptical spectroscopic techniques are essential for determining the enantiomeric purity of a sample.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule and can be used to distinguish between enantiomers.
Electronic Circular Dichroism (ECD): ECD, which is the differential absorption of left and right circularly polarized ultraviolet-visible light, can also be used to determine the absolute configuration and enantiomeric excess of chiral compounds containing a chromophore, such as the pyridine ring in this molecule.
While specific chiroptical data for this compound is not currently available in the public domain, the application of these techniques would be a critical step in the full characterization of an enantiomerically enriched sample.
Computational and Theoretical Investigations of 2 4 Fluoropyridin 2 Yl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(4-Fluoropyridin-2-yl)propan-2-ol
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For this compound, these methods offer a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties based on the electron density. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a range of electronic and reactivity descriptors. mdpi.com
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would highlight electronegative regions, such as around the nitrogen and fluorine atoms, as sites susceptible to electrophilic attack, and electropositive regions, like the hydroxyl proton, as sites for nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.9 eV | Reflects chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
| Mulliken Atomic Charge on F | -0.45 e | Quantifies the partial charge on the fluorine atom |
| Mulliken Atomic Charge on N | -0.60 e | Quantifies the partial charge on the pyridine (B92270) nitrogen |
Note: The data presented in this table are hypothetical and illustrative of typical DFT calculation results for similar molecules.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular geometries and energies, serving as a benchmark for other methods. acs.org
For this compound, ab initio calculations would be used to obtain a precise, optimized molecular structure. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. These geometric parameters are fundamental for understanding the molecule's shape and steric properties.
Table 2: Predicted Optimized Geometric Parameters of this compound from Ab Initio Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(pyridine)-F | 1.35 Å |
| Bond Length | C(pyridine)-C(propanol) | 1.53 Å |
| Bond Length | C(propanol)-O | 1.43 Å |
| Bond Angle | F-C-C(pyridine) | 118.5° |
| Bond Angle | C(pyridine)-N-C(pyridine) | 117.0° |
| Dihedral Angle | N-C-C-O | ~60° (gauche) |
Note: The data presented in this table are hypothetical and based on typical values for similar chemical structures.
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.govnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the atomic motions over time. mdpi.comresearchgate.net
The primary focus of MD simulations for this molecule would be the rotation around the single bond connecting the propan-2-ol group to the pyridine ring. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This analysis often involves monitoring the distribution of key dihedral angles. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions influence conformational preferences.
Table 3: Major Conformers of this compound Identified by MD Simulations
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | ~60° (gauche) | 0.0 | 65 |
| 2 | ~180° (anti) | 1.2 | 30 |
| 3 | ~-60° (gauche) | 2.5 | 5 |
Note: The data in this table are hypothetical and illustrative of a typical conformational analysis.
Prediction of Spectroscopic Parameters via Computational Methods for this compound
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, predicting NMR chemical shifts is particularly useful. rsc.org
DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com The prediction involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for structural analysis. nih.govnih.gov Computational predictions can help assign peaks in experimental spectra and understand how structural and electronic factors influence the chemical shifts.
Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (OH) | ~4.5 | Broad singlet, position dependent on solvent and concentration. |
| ¹H (CH₃) | ~1.6 | Singlet, integrating to 6 protons. |
| ¹H (Pyridine H3, H5) | ~7.0, ~8.2 | Doublets, influenced by the fluorine and propan-2-ol substituents. |
| ¹³C (C-F) | ~165 | Large downfield shift due to fluorine electronegativity. |
| ¹³C (C-OH) | ~72 | Tertiary alcohol carbon. |
| ¹⁹F | ~-115 | Relative to CFCl₃. Sensitive to the electronic environment of the pyridine ring. |
Note: The data presented are hypothetical and representative for a molecule with this structure.
Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. smu.edu For transformations involving this compound, such as dehydration of the tertiary alcohol or nucleophilic substitution on the pyridine ring, computational studies can provide critical insights. researchgate.netresearchgate.net
By calculating the structures and energies of transition states and intermediates, it is possible to determine the activation energies and reaction enthalpies for different possible pathways. acs.orgacs.org This allows for the prediction of the most favorable reaction mechanism. For instance, studying the acid-catalyzed dehydration of the propan-2-ol group would involve locating the transition state for the departure of a water molecule to form a carbocation intermediate, followed by deprotonation.
Table 5: Hypothetical Calculated Energetics for a Proposed Reaction Step
| Reaction | Species | Relative Energy (kcal/mol) |
| Dehydration of the alcohol | Reactant + H⁺ | 0.0 |
| Transition State 1 (Water leaving) | +15.2 | |
| Intermediate (Carbocation) | +5.8 | |
| Transition State 2 (Deprotonation) | +8.1 | |
| Product (Alkene) + H⁺ | -2.5 |
Note: The data are hypothetical and illustrate the type of information obtained from reaction mechanism modeling.
Structure-Property Relationship Studies of this compound Analogues
Investigating structure-property relationships (SPR) through computational methods allows for the rational design of new molecules with desired characteristics. mdpi.com By systematically modifying the structure of this compound and calculating key properties, one can establish trends and make predictions. nih.govresearchgate.netmdpi.comacs.org
For example, a computational SPR study could involve replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 4-position of the pyridine ring. By calculating properties such as the HOMO-LUMO gap, dipole moment, or reactivity indices for this series of analogues, it is possible to understand how different substituents modulate the electronic properties of the molecule.
Table 6: Comparison of a Calculated Property for Analogues of this compound
| Analogue (Substituent at C4) | HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |
| -F (Fluorine) | 5.9 | Baseline |
| -Cl (Chlorine) | 5.7 | Slightly more reactive |
| -OCH₃ (Methoxy) | 5.2 | More reactive (electron-donating) |
| -NO₂ (Nitro) | 4.8 | Most reactive (electron-withdrawing) |
Note: The data presented are hypothetical, intended to illustrate an SPR study.
Chemical Reactivity and Derivatization of 2 4 Fluoropyridin 2 Yl Propan 2 Ol
Reactivity of the Fluoropyridine Ring in 2-(4-Fluoropyridin-2-yl)propan-2-ol
The 4-fluoropyridine (B1266222) ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack but resistant to electrophilic attack.
The pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com The fluorine atom at the C-4 position is a good leaving group, making this site highly susceptible to displacement by a variety of nucleophiles. acs.org The SₙAr mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the reaction. stackexchange.com
A wide range of nucleophiles can be used to displace the fluoride (B91410), including alkoxides, phenoxides, amines, and thiols, allowing for the synthesis of a diverse array of substituted pyridine derivatives. acs.org The reaction of fluoropyridines is often faster than that of corresponding chloropyridines. acs.org
Table 3: Examples of SₙAr Reactions
| Nucleophile (Nu⁻) | Reagent Example | Conditions | Product |
| Alkoxide (RO⁻) | Sodium methoxide | Methanol, heat | 2-(4-Methoxypyridin-2-yl)propan-2-ol |
| Amine (R₂NH) | Pyrrolidine | Heat, neat or in solvent | 2-(4-(Pyrrolidin-1-yl)pyridin-2-yl)propan-2-ol |
| Thiolate (RS⁻) | Sodium thiophenoxide | DMF, heat | 2-(4-(Phenylthio)pyridin-2-yl)propan-2-ol |
The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This protonation further increases the electron-withdrawing effect, making the ring even more unreactive.
If an electrophilic substitution reaction were to be forced under very harsh conditions, substitution would be predicted to occur at the C-3 or C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions would result in an unstable cationic intermediate where one resonance structure places a positive charge on the already electron-deficient nitrogen atom. Attack at C-3 or C-5 avoids this unfavorable situation. The existing substituents (fluoro at C-4 and the propan-2-ol group at C-2) would also influence the regioselectivity, but the overriding factor is the deactivating and meta-directing effect of the pyridine nitrogen.
Metalation and Cross-Coupling Reactions of this compound
The 4-fluoropyridine core of this compound is amenable to various metalation and subsequent cross-coupling reactions, which are pivotal for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Metalation:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the pyridine nitrogen and the hydroxyl group of the propan-2-ol substituent can potentially direct metalation to specific positions on the pyridine ring. However, the strong electron-withdrawing effect of the fluorine atom at the 4-position can lead to kinetic deprotonation at the C-3 position by strong bases like lithium diisopropylamide (LDA) at low temperatures. This regioselectivity has been observed in related 4-halopyridine systems. For instance, the kinetic deprotonation of 4-chloro-3-fluoropyridine (B1587321) at -75 °C has been shown to occur selectively at the 2-position acs.org. While direct experimental data for this compound is not available, it is plausible that similar regioselectivity would be observed, leading to a lithiated intermediate at the C-3 or C-5 position. The choice of base, solvent, and temperature would be critical in controlling the regiochemical outcome.
Cross-Coupling Reactions:
The fluorine atom at the 4-position of the pyridine ring can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr). More versatile, however, are transition-metal-catalyzed cross-coupling reactions, which allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions. The development of these reactions has been a significant focus in medicinal chemistry for the synthesis of complex molecules nih.gov.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide or triflate is one of the most widely used cross-coupling methods. The 4-fluoro substituent in this compound can potentially be replaced by an aryl, heteroaryl, or alkyl group from a corresponding boronic acid or ester. While the C-F bond is generally strong, its activation can be achieved with appropriate palladium catalysts and ligands. Nickel-catalyzed cross-coupling reactions have also been shown to be effective for fluoroarenes acs.org. For example, the Suzuki-Miyaura coupling has been successfully applied in the synthesis of various clinical candidates, highlighting its reliability nih.gov.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The 4-fluoropyridinyl moiety could react with a variety of primary or secondary amines to introduce new amino substituents at the 4-position. This reaction is a cornerstone in drug discovery for the synthesis of arylamines nih.gov.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is plausible that this compound could undergo Sonogashira coupling to introduce an alkynyl group at the 4-position, a common strategy for extending molecular scaffolds mdpi.com.
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. The 4-position of the pyridine ring could be functionalized using this method, although the toxicity of organotin compounds has led to a preference for other coupling methods like Suzuki-Miyaura.
The table below summarizes potential cross-coupling reactions for the functionalization of the 4-position of the pyridine ring.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Plausible) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | 2-(4-Arylpyridin-2-yl)propan-2-ol |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / BINAP | 2-(4-Aminopyridin-2-yl)propan-2-ol |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | 2-(4-Alkynylpyridin-2-yl)propan-2-ol |
| Stille | Organostannane | Pd(PPh3)4 | 2-(4-Aryl/Alkylpyridin-2-yl)propan-2-ol |
Functionalization Strategies for this compound to Expand Chemical Diversity
Expanding the chemical diversity of this compound can be achieved by targeting either the 4-fluoropyridine ring or the tertiary alcohol moiety.
Functionalization of the Pyridine Ring:
As discussed in Section 5.2.3, cross-coupling reactions are a primary strategy for modifying the pyridine ring at the 4-position. Beyond this, other positions on the pyridine ring could be functionalized.
C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis. For the 4-fluoropyridine ring, palladium-catalyzed C-H functionalization could potentially introduce new substituents at the C-3 or C-5 positions. For example, a (XantPhos)Pd-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported, showcasing the potential for selective C-H functionalization acs.org.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is susceptible to displacement by strong nucleophiles. This provides a direct route to introduce a variety of functional groups, including amines, alkoxides, and thiolates.
Functionalization of the Tertiary Alcohol:
The tertiary alcohol group offers several avenues for derivatization.
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol would lead to the formation of 2-(4-fluoropyridin-2-yl)prop-1-ene. This alkene intermediate could then be subjected to a wide range of transformations, including hydrogenation, halogenation, epoxidation, and polymerization.
Etherification: While direct etherification of tertiary alcohols can be challenging, under specific conditions, such as the Williamson ether synthesis with a suitable alkyl halide and a strong base, ethers could be formed.
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base can lead to the formation of the corresponding esters.
The following table outlines potential functionalization strategies and the resulting derivatives.
| Reaction Site | Reaction Type | Reagent | Potential Product Class |
| Pyridine Ring (C-4) | Suzuki-Miyaura Coupling | R-B(OH)2 / Pd catalyst | 4-Substituted Pyridines |
| Pyridine Ring (C-4) | Buchwald-Hartwig Amination | R2NH / Pd catalyst | 4-Amino Pyridines |
| Pyridine Ring (C-3/C-5) | C-H Activation/Functionalization | Various / Transition metal catalyst | 3/5-Substituted Pyridines |
| Tertiary Alcohol | Dehydration | H2SO4 / Heat | Alkenes |
| Tertiary Alcohol | Esterification | RCOCl / Pyridine | Esters |
By employing these diverse reactivity patterns, a wide array of novel derivatives based on the this compound scaffold can be synthesized, enabling the exploration of new chemical space for various applications.
Applications of 2 4 Fluoropyridin 2 Yl Propan 2 Ol in Organic Synthesis Research
Role of 2-(4-Fluoropyridin-2-yl)propan-2-ol as a Precursor for Advanced Heterocycles
The structure of this compound makes it a promising precursor for the synthesis of advanced, fused heterocyclic systems, particularly pyrazolo[1,5-a]pyridines. This class of heterocycles is of significant interest in medicinal chemistry. While direct synthesis from the fluoro-substituted propanol (B110389) is not extensively documented, the synthetic routes established for analogous compounds, such as 2-(4-Bromopyridin-2-yl)propan-2-ol, provide a clear blueprint for its potential application.
The key transformation involves a multi-step sequence, typically starting with the formation of an N-aminopyridinium salt. The pyridine (B92270) nitrogen of the starting material can be activated through reaction with an aminating agent. The resulting intermediate can then undergo a [3+2] cycloaddition reaction with a suitable dielectrophile to construct the fused pyrazole (B372694) ring. nih.govorganic-chemistry.orgnih.gov
A plausible synthetic pathway could involve the following steps:
N-Amination: Reaction of this compound with an aminating agent like O-(diphenylphosphinyl)hydroxylamine.
Cyclization: Treatment of the resulting N-aminopyridinium salt with a β-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated carbonyl compound under basic or acid-promoted conditions to induce cyclization and form the pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov
The fluorine atom at the 4-position is expected to remain intact throughout this sequence, yielding a fluorinated version of the pyrazolo[1,5-a]pyridine scaffold, which is valuable for tuning the physicochemical properties of the final molecule.
| Reaction Step | Typical Reagents and Conditions | Intermediate/Product Type | Reference |
| N-Amination of Pyridine | O-(Diphenylphosphinyl)hydroxylamine, CH₂Cl₂ | N-Aminopyridinium Salt | nih.gov |
| [3+2] Cycloaddition | β-Dicarbonyl Compound, Base (e.g., K₂CO₃) or Acid (e.g., AcOH), O₂ | Pyrazolo[1,5-a]pyridine | nih.gov |
| [3+2] Cycloaddition | α,β-Unsaturated Carbonyl, PIDA | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
This approach highlights the role of this compound as a latent N-iminopyridinium ylide precursor, a key dipole for [3+2] cycloaddition strategies in heterocyclic synthesis. organic-chemistry.org
Utilization of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and intermediate isolation steps. While specific examples detailing the use of this compound in MCRs are not prominent in the literature, its functional groups suggest potential applicability in several well-known MCRs.
The pyridine nitrogen could, for instance, participate in reactions like the Ugi or Passerini reaction after appropriate activation. More plausibly, the tertiary alcohol could be dehydrated to form the corresponding alkene, 4-fluoro-2-(prop-1-en-2-yl)pyridine. bldpharm.comlibretexts.org This reactive alkene could then serve as a component in various MCRs, such as Diels-Alder or other cycloaddition reactions, to rapidly build molecular complexity.
The development of MCRs involving pyridine derivatives is an active area of research, focused on creating diverse libraries of heterocyclic compounds for drug discovery. The application of this compound or its derivatives in this context represents a prospective field for future investigation.
Asymmetric Synthesis Methodologies Involving this compound
While this compound is itself an achiral molecule, its structure serves as a valuable scaffold for the introduction of chirality. A key potential application lies in the asymmetric synthesis of chiral building blocks. A prominent strategy would involve the dehydration of the tertiary alcohol to its corresponding alkene, 4-fluoro-2-(prop-1-en-2-yl)pyridine, followed by an asymmetric hydrogenation of the double bond. libretexts.orgyoutube.com
This two-step process would create a chiral center, leading to enantiomerically enriched (R)- or (S)-2-(4-fluoropyridin-2-yl)propane. The success of this methodology hinges on the selection of an appropriate chiral catalyst for the hydrogenation step. Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of unfunctionalized olefins.
| Catalyst Type | Common Chiral Ligands | Potential Application | Reference |
| Rhodium-based | (R,R)-Me-DuPhos, (R)-BINAP | Asymmetric Hydrogenation | nih.gov |
| Iridium-based | Crabtree's Catalyst derivatives, Chiral N,P-ligands | Asymmetric Hydrogenation | nih.gov |
| Palladium-based | Pd/C with Chiral Modifier | Heterogeneous Asymmetric Hydrogenation | nih.gov |
The resulting chiral fluorinated pyridine building blocks are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for biological activity.
Ligand Design and Catalyst Development from this compound Scaffolds
The pyridine moiety is a cornerstone of ligand design in coordination chemistry and asymmetric catalysis due to its strong coordination to a wide range of transition metals. nih.gov The this compound scaffold is a potential starting point for the synthesis of novel chiral ligands.
The tertiary alcohol group provides a handle for introducing chirality or for linking the pyridine unit to other coordinating groups. For example, resolution of a chiral derivative or substitution of the hydroxyl group could lead to the formation of chiral pyridine-oxazoline (PyOx) or related N,O-bidentate ligands. researchgate.net These ligands have shown great success in a variety of metal-catalyzed asymmetric reactions.
Furthermore, the 2-substituted pyridine structure is a key component of widely used bipyridine and terpyridine ligands. nih.gov The propan-2-ol group could be modified and used to link two or more pyridine units together, potentially with chiral linkers, to create novel multidentate ligand architectures. The fluorine atom can also serve to electronically modulate the properties of the resulting metal complex, influencing its stability and catalytic activity. nih.gov
Strategy for the Construction of Complex Molecular Architectures using this compound
The strategic incorporation of small, functionalized building blocks is fundamental to the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The this compound scaffold has been identified as a key fragment in the design of inhibitors for specific biological targets, such as the STAT3 protein, which is implicated in various cancers. nih.govrsc.orgnih.govjmb.or.kr
In this context, the fluoropyridine-propanol moiety serves as a key recognition element or a structural anchor. For example, in the design of STAT3 inhibitors, this fragment can be linked to other heterocyclic systems like oxadiazoles (B1248032) or thienopyrimidines to create molecules that can effectively disrupt protein-protein interactions. nih.govnih.govbohrium.com
The general strategy involves using the inherent reactivity of the pyridine ring (e.g., through palladium-catalyzed cross-coupling reactions at a halogenated position or direct C-H activation) to connect it to other parts of the target molecule. The propan-2-ol group offers a site for improving solubility or for establishing specific hydrogen-bonding interactions within a protein's binding pocket. The fluorine atom is often strategically placed to enhance binding affinity and improve metabolic stability, a common tactic in modern drug design. The use of this building block thus exemplifies a modular approach to constructing complex and biologically active compounds.
Exploration of 2 4 Fluoropyridin 2 Yl Propan 2 Ol in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of 2-(4-Fluoropyridin-2-yl)propan-2-ol Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR exploration would involve systematically modifying its three key components: the 4-fluoropyridine (B1266222) ring, the propan-2-ol side chain, and the linkage between them.
The 4-fluoropyridine moiety is a critical pharmacophore. The fluorine atom at the 4-position is an electron-withdrawing group that can significantly influence the electronic properties of the pyridine (B92270) ring, affecting its pKa and ability to participate in hydrogen bonding or other interactions with a biological target. The position and nature of the halogen can be crucial. For instance, studies on other halogenated pyridines have shown that moving the halogen or replacing it with another (e.g., chlorine or bromine) can dramatically alter activity. Research on 2-thienyl-4-furyl-6-aryl pyridine derivatives demonstrated that the presence of a chlorine atom on an adjacent ring enhanced biological activity. mdpi.com
The tertiary alcohol of the propan-2-ol group is a potential hydrogen bond donor and acceptor, which could be a key interaction point with a target protein. SAR studies would explore the importance of this hydroxyl group by converting it to an ether or an ester, or by removing it entirely. The steric bulk of the two methyl groups on the same carbon is also significant, as it can influence the molecule's conformation and how it fits into a binding pocket.
In a study of amidrazone derivatives, the nature of substituents on an aryl moiety was found to be a determining factor for the spectrum and intensity of inhibitory effects. nih.gov This highlights the importance of exploring various substitutions on the pyridine ring of this compound.
Table 1: Hypothetical SAR Modifications for this compound
| Modification Site | Example Modification | Potential Impact on Activity |
| Pyridine Ring | Change fluorine position (e.g., to 3- or 5-position) | Alter electronic distribution and target binding |
| Pyridine Ring | Replace fluorine with other halogens (Cl, Br) | Modify lipophilicity and halogen bonding potential |
| Pyridine Ring | Add other substituents (e.g., methyl, methoxy) | Modulate steric and electronic properties |
| Propan-2-ol Chain | Replace hydroxyl with methoxy (B1213986) (ether) | Remove hydrogen bonding donor capability |
| Propan-2-ol Chain | Replace propan-2-ol with a linear alkyl chain | Alter steric bulk and lipophilicity |
| Propan-2-ol Chain | Oxidize alcohol to a ketone | Change electronic character and hydrogen bonding |
Ligand-Target Interactions and Binding Affinity Analysis of this compound Analogues
Understanding how a ligand interacts with its biological target is crucial for rational drug design. For analogues of this compound, this involves identifying the specific amino acid residues in the target's binding site that form connections with the ligand and quantifying the strength of these interactions (binding affinity).
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif for pyridine-containing drugs. The fluorine atom, while a weak hydrogen bond acceptor, primarily influences the molecule's electronic landscape and can engage in favorable orthogonal multipolar interactions with protein backbones. The tertiary alcohol group is a classic hydrogen bond donor and acceptor, likely forming key anchoring points within a binding site.
Computational docking studies are often employed to predict these interactions. For example, in a study of pyridine derivatives as anti-malarial agents, docking poses revealed several hydrogen and hydrophobic interactions contributing to their activity. nih.gov Similarly, an analysis of structural analogs of a pyrazolo[1,5-a]pyridine (B1195680) derivative showed that binding affinity was driven by various hydrophobic interactions and van der Waals forces. frontiersin.org These studies suggest that analogues of this compound would likely bind to their targets through a combination of hydrogen bonds (via the pyridine nitrogen and the hydroxyl group) and hydrophobic interactions involving the pyridine ring and the methyl groups.
Binding affinity, often expressed as an inhibition constant (Ki) or an IC50/EC50 value, quantifies the potency of the interaction. High-affinity binders are often sought, as they can be effective at lower concentrations. For instance, virtual screening of compounds targeting a kinase in Candida albicans identified molecules with strong binding energies (e.g., -11.2 kcal/mol), indicating a high potential for potent inhibition. frontiersin.org
Rational Design Principles for Modulating Biological Activity based on the this compound Scaffold
Rational drug design uses the knowledge of a biological target's structure and its interaction with a lead compound to design more potent and selective molecules. The this compound scaffold provides a versatile framework for such optimization.
One key principle is scaffold hopping , where the central pyridine ring could be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine, or even non-aromatic rings) to explore new interaction patterns while maintaining the key binding elements.
Another principle is fragment-based or structure-based design . If the crystal structure of the target protein in complex with a ligand from this scaffold were available, designers could precisely modify the molecule. For example, if a nearby pocket in the protein is unoccupied, the propan-2-ol side chain could be extended or modified to fill this space, potentially increasing binding affinity and selectivity. A study on RNase L inhibitors used a structure-based rational design approach to develop novel compounds with improved inhibitory activity. nih.gov
The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorine atom on the pyridine ring of this compound is a prime example. Further fluorination strategies on other parts of the molecule could be explored. For instance, fluorinating the methyl groups of the propan-2-ol side chain could alter lipophilicity and metabolic fate.
Prodrug and Drug Delivery System Design Concepts for this compound Derivatives
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. nih.gov This approach is often used to overcome issues like poor solubility, low bioavailability, or off-target toxicity.
For derivatives based on the this compound scaffold, the tertiary alcohol group is an ideal handle for prodrug design. It can be esterified with various promoieties to enhance properties. For example:
Improving Solubility: Attaching a polar group like a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain can increase water solubility for intravenous formulations. youtube.com
Enhancing Permeability: Masking the polar hydroxyl group with a lipophilic ester can improve absorption across cell membranes.
Targeted Delivery: A promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in target tissues, such as certain types of cancer cells. nih.gov
Drug delivery systems can also be employed. The lipophilicity of the scaffold could be tuned for encapsulation into lipid-based or polymeric nanoparticles. These nanoparticles can protect the drug from premature degradation and can be surface-functionalized with targeting ligands to direct them to specific cells or tissues.
Table 2: Potential Prodrug Strategies for the this compound Scaffold
| Prodrug Type | Promoieties Attached to -OH Group | Goal | Activation Mechanism |
| Ester Prodrug | Acetate, Pivalate, Benzoate | Increase lipophilicity, improve oral absorption | Esterase-mediated hydrolysis |
| Phosphate Ester | Phosphate group | Increase aqueous solubility for injection | Phosphatase-mediated hydrolysis |
| Carbonate/Carbamate | Alkyl/Aryl carbonates or carbamates | Modulate stability and release kinetics | Chemical or enzymatic hydrolysis |
| Enzyme-Targeted | Amino acid, Peptide, or Sugar | Target specific transporters or enzymes | Peptidases, Glycosidases |
Pharmacokinetic and Pharmacodynamic Modeling Research (Excluding human trial data and specific values)
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful tool in drug development. nih.gov PK describes what the body does to the drug (absorption, distribution, metabolism, excretion - ADME), while PD describes what the drug does to the body (the therapeutic effect). The integration of PK/PD modeling allows researchers to understand the relationship between drug concentration and its effect over time. iajpr.com
For a novel series of compounds derived from the this compound scaffold, preclinical PK/PD modeling would be essential.
Pharmacokinetic (PK) Modeling: In early research, in vitro assays would predict human PK. These include metabolic stability studies using liver microsomes to estimate how quickly the compound is broken down, and Caco-2 permeability assays to predict oral absorption. The fluorine atom on the pyridine ring and the tertiary alcohol are sites susceptible to metabolism (e.g., oxidation or glucuronidation). PK models would aim to describe the concentration-time profile of the drug in plasma and target tissues in animal models. These models are often compartmental (e.g., one-, two-, or three-compartment models) and help in understanding the drug's distribution and elimination characteristics.
Pharmacodynamic (PD) Modeling: PD models correlate the drug concentration at the site of action with the observed biological effect. This could be, for example, the degree of enzyme inhibition or the reduction in tumor size in an animal model. These models can help to establish a quantitative relationship between exposure and response.
By linking PK and PD models, researchers can simulate different scenarios to optimize the properties of lead compounds. For instance, if a compound is very potent (in vitro) but shows poor efficacy in vivo, a PK/PD model might reveal that this is due to rapid metabolism, guiding chemists to modify the structure to improve its metabolic stability.
Preclinical Efficacy Studies in in vitro and in vivo Models (Excluding safety, dosage, and clinical trials)
Before any compound can be considered for clinical development, its efficacy must be demonstrated in preclinical models. This is typically a tiered approach, starting with simple in vitro assays and progressing to more complex in vivo models.
In Vitro Efficacy: For derivatives of this compound, initial efficacy testing would depend on the therapeutic target.
Enzyme/Receptor Assays: If the target is an enzyme, its inhibitory activity would be measured. For a receptor, its binding affinity and functional activity (agonist or antagonist) would be determined.
Cell-Based Assays: The compounds would be tested on cultured cells relevant to the disease. For example, in oncology, this would involve treating various cancer cell lines to determine the concentration at which the compound inhibits cell growth or induces cell death. In virology, antiviral activity would be assessed by measuring the reduction in viral replication in infected cells. nih.gov
In Vivo Efficacy: Promising compounds from in vitro studies are then advanced to in vivo models, which are typically animal models of human disease.
Xenograft Models: In cancer research, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the compound, and the effect on tumor growth is measured over time.
Infection Models: For infectious diseases, animals are infected with the relevant pathogen (e.g., a virus or bacterium) and then treated with the compound to see if it can reduce the pathogen load or improve survival. nih.gov
Disease-Specific Models: For other conditions, such as inflammatory or neurological diseases, established animal models that mimic the human pathology would be used to assess the compound's ability to alter disease progression.
These preclinical efficacy studies are crucial for selecting the most promising lead candidate to move forward in the drug development pipeline.
Future Directions and Emerging Research Avenues for 2 4 Fluoropyridin 2 Yl Propan 2 Ol
Development of Novel and Sustainable Synthetic Routes for 2-(4-Fluoropyridin-2-yl)propan-2-ol
The development of efficient and environmentally benign synthetic methodologies is a primary goal in modern organic chemistry. mdpi.com For this compound, future research should focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Current synthetic strategies for similar compounds often rely on the functionalization of a pre-existing pyridine (B92270) ring. A plausible route to this compound could involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a 4-fluoropicolinic acid ester. However, sustainable alternatives are highly sought after.
Future research could explore one-pot or tandem reactions that construct the substituted pyridine ring and install the tertiary alcohol in a single, streamlined process. For instance, metal-free [3+3] annulation strategies are emerging for the synthesis of polysubstituted pyridines and could be adapted for this target. mdpi.com Another avenue is the use of flow chemistry, which can improve reaction efficiency, safety, and scalability. Biocatalysis, using engineered enzymes, could offer a highly selective and green route to chiral versions of the molecule if desired.
Table 1: Comparison of Potential Synthetic Routes
| Route | Key Transformation | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Grignard Addition | Addition of CH₃MgBr to a 4-fluoropicolinate ester | Well-established reactivity | Requires anhydrous conditions, potential for side reactions |
| Metal-Free Annulation | [3+3] Cycloaddition of nitrogen-containing synthons | Avoids transition metals, mild conditions | Substrate synthesis may be complex, regioselectivity control |
| Flow Chemistry | Continuous process Grignard or other reactions | Enhanced heat/mass transfer, improved safety, scalability | Requires specialized equipment, optimization of flow parameters |
| Biocatalysis | Enzyme-mediated synthesis | High selectivity, mild aqueous conditions, sustainable | Enzyme discovery and engineering, substrate scope limitations |
Exploration of Bio-orthogonal Reactions with this compound Derivatives
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling and tracking biomolecules in living systems. nih.gov The unique structure of this compound offers several handles for derivatization and subsequent bioorthogonal ligation.
The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, a reaction that could be explored for "turn-on" fluorescence applications. More promisingly, the tertiary alcohol can be used as a point of attachment for a bioorthogonal functional group, such as an azide, alkyne, tetrazine, or cyclopropene. Once functionalized, these derivatives could be used in a variety of bioorthogonal reactions.
For example, an azide-modified derivative could undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-bearing biomolecule. Alternatively, a tetrazine-functionalized version could react rapidly with a strained alkene or alkyne via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. nih.govresearchgate.net The fluorine atom's impact on the reactivity and electronic properties of the pyridine ring could modulate the kinetics of these reactions, an area ripe for investigation.
Table 2: Potential Bio-orthogonal Reactions for Derivatives
| Bio-orthogonal Handle | Reaction Partner | Reaction Type | Key Features |
|---|---|---|---|
| Azide | Cyclooctyne | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, high biocompatibility, widely used. wikipedia.org |
| Terminal Alkyne | Azide (with Cu(I) catalyst) | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Fast kinetics, high efficiency, but requires potentially toxic copper catalyst. |
| Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely fast kinetics, fluorogenic potential. nih.govmdpi.com |
Integration of Machine Learning and Artificial Intelligence in the Research of this compound
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. nih.govyoutube.com These computational tools can significantly accelerate the research and development timeline for compounds like this compound.
ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for its synthesis, potentially identifying novel and more sustainable routes that might be overlooked by chemists. nih.gov Furthermore, AI can be employed in Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activities of derivatives. youtube.com By analyzing the structural features of the molecule, these models could suggest modifications to enhance its efficacy for a particular therapeutic target.
AI could also predict key physicochemical properties, such as solubility, metabolic stability, and potential toxicity, guiding the design of analogs for pharmaceutical or materials science applications. For instance, an ML model could screen a virtual library of derivatives to identify candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Advanced Spectroscopic and Imaging Techniques for Investigating this compound at the Molecular Level
A deep understanding of a molecule's structure, dynamics, and interactions requires sophisticated analytical techniques. For this compound, a combination of advanced spectroscopic and imaging methods will be crucial.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying fluorinated compounds. acs.org It can provide detailed information about the local electronic environment of the fluorine atom, which can be used to probe intermolecular interactions, such as hydrogen bonding or binding to a biological target. Changes in the ¹⁹F chemical shift can serve as a sensitive reporter of molecular recognition events.
Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could provide information on the compound's three-dimensional shape in the gas phase. When coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can reveal how the molecule interacts with and alters the conformation of protein targets.
Should derivatives of the compound prove to be fluorescent, super-resolution microscopy techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) could be used to visualize its subcellular localization with nanoscale resolution, providing unprecedented insights into its biological mechanism of action. nih.gov
Expanding the Scope of Applications for this compound in Materials Science or Catalysis
While pyridine derivatives are heavily explored in medicine, their utility in materials science and catalysis is also significant. sciencepublishinggroup.comresearchgate.net The unique combination of a fluorinated aromatic ring and a tertiary alcohol makes this compound an interesting building block for new materials and catalysts.
In materials science , the tertiary alcohol group can serve as a monomer for polymerization, potentially leading to novel fluorinated polymers with unique thermal, optical, or dielectric properties. The pyridine nitrogen provides a coordination site for metal ions, opening the door to the creation of Metal-Organic Frameworks (MOFs) or coordination polymers. The fluorine atom could enhance the stability and influence the porosity of such materials, making them suitable for gas storage or separation applications. nih.gov
In catalysis , the pyridine moiety can act as a ligand for transition metal catalysts. The electronic properties of the ligand are critical for the catalyst's activity and selectivity. The electron-withdrawing nature of the fluorine atom in this compound could modulate the electronic properties of a metal center, potentially leading to new catalytic activities. The tertiary alcohol could also participate in catalysis, for example, by acting as a proton shuttle or by providing a secondary coordination site.
Interdisciplinary Research Collaborations centered on this compound
To fully exploit the potential of this compound, collaboration across multiple scientific disciplines is essential. The complexity of modern research problems necessitates a team-based approach, integrating diverse expertise and perspectives.
Table 3: Potential Interdisciplinary Collaborations
| Collaborating Fields | Research Focus | Potential Outcome |
|---|---|---|
| Synthetic Chemistry & Computational Chemistry | AI-driven prediction and experimental validation of novel, sustainable synthetic routes. | Discovery of highly efficient and green synthesis methods. nih.gov |
| Medicinal Chemistry & Chemical Biology | Design and synthesis of derivatives for bioorthogonal labeling and investigation of biological targets. | Elucidation of mechanisms of action and development of new chemical probes. mdpi.com |
| Materials Science & Physical Chemistry | Development of novel polymers or MOFs and characterization of their physical properties. | Creation of advanced materials with tailored functionalities. |
| Catalysis & Organometallic Chemistry | Design and testing of new ligands and catalysts for challenging chemical transformations. | Invention of more efficient and selective catalysts for industry. |
| Pharmacology & Analytical Chemistry | In vivo evaluation of drug candidates and development of advanced bioanalytical methods. | Translation of basic research into potential therapeutic applications. |
By fostering these collaborations, the scientific community can accelerate the pace of discovery and unlock the full scientific and potentially commercial value of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
